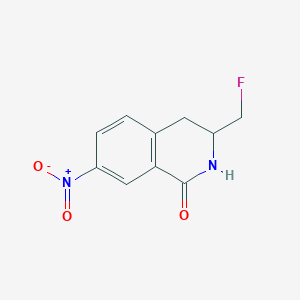
N,N'-Bis(2-hydroxyethyl)phosphorodiamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid: is a chemical compound with the molecular formula C4H13N2O4P. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyethyl groups attached to a phosphorodiamidic acid core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid typically involves the reaction of phosphorodiamidic chloride with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds through nucleophilic substitution, where the chloride groups are replaced by hydroxyethyl groups, resulting in the formation of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyethyl groups and the phosphorodiamidic core.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid, as well as substituted compounds with different functional groups attached to the hydroxyethyl moieties .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid is used as a reagent for the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is utilized for its potential as a chelating agent and its ability to interact with biomolecules. It is used in studies involving enzyme inhibition and protein modification .
Medicine: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial products .
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl groups facilitate binding to active sites, leading to inhibition or modification of enzymatic activity. The phosphorodiamidic core plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but contains four hydroxyethyl groups attached to an ethylenediamine core.
N,N’-Bis(2-chloroethyl)phosphorodiamidic acid: This compound has chloroethyl groups instead of hydroxyethyl groups, leading to different chemical properties and reactivity.
Uniqueness: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid is unique due to its specific combination of hydroxyethyl groups and phosphorodiamidic core, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
168286-82-6 |
|---|---|
Formule moléculaire |
C4H13N2O4P |
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
bis(2-hydroxyethylamino)phosphinic acid |
InChI |
InChI=1S/C4H13N2O4P/c7-3-1-5-11(9,10)6-2-4-8/h7-8H,1-4H2,(H3,5,6,9,10) |
Clé InChI |
OLWOOMNINOXPPC-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NP(=O)(NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
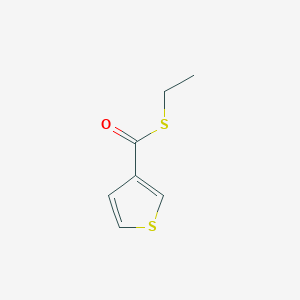

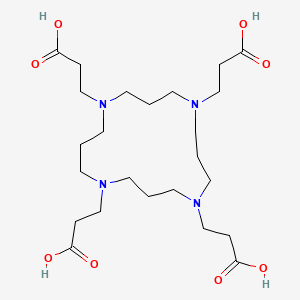
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
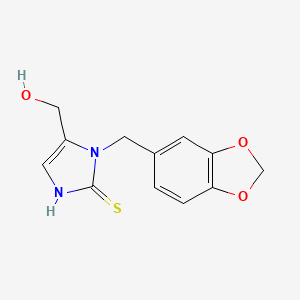
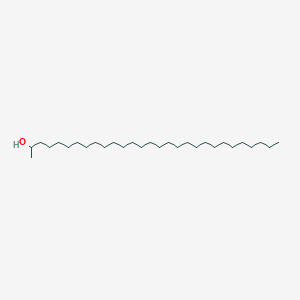
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
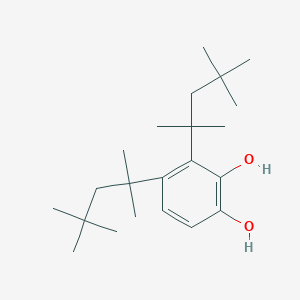
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
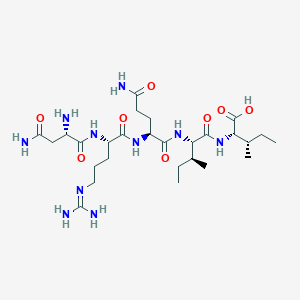
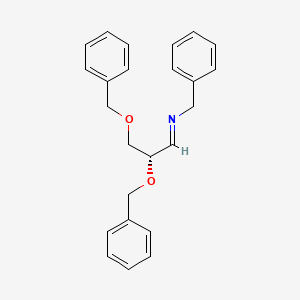
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
